molecular formula C14H9F4NO B1301143 N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 2053-96-5

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No.: B1301143
CAS No.: 2053-96-5
M. Wt: 283.22 g/mol
InChI Key: DHIJRCCTFZYRBS-UHFFFAOYSA-N
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Description

Chemical Identity: N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide (CAS: 2053-96-5) is a fluorinated benzamide derivative with the molecular formula C₁₄H₉F₄NO and a molecular weight of 283.22 g/mol. It features a benzamide backbone substituted with a fluorine atom at the ortho-position of the benzene ring and a trifluoromethyl (-CF₃) group at the para-position of the aniline moiety .

Properties

IUPAC Name

2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJRCCTFZYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365243
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-96-5
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethyl)aniline and 2-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-(trifluoromethyl)aniline is reacted with 2-fluorobenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceuticals

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl and fluorobenzamide groups enhance biological activity and selectivity, making it a valuable building block in drug development.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines. For instance, modifications to the benzamide moiety have led to enhanced anti-tumor efficacy, as shown in in vitro assays against breast cancer cells .

Agrochemicals

This compound is also explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The incorporation of trifluoromethyl groups is known to improve the lipophilicity and biological activity of agrochemical agents.

  • Case Study : A study evaluated the insecticidal properties of related compounds, revealing that those with similar structural features to this compound exhibited high toxicity against common agricultural pests, suggesting its utility in pest control formulations .

Material Sciences

In material sciences, this compound has been investigated for its role in developing advanced materials with specific thermal and chemical resistance properties.

  • Data Table: Thermal Properties Comparison
CompoundThermal Stability (°C)Application Area
This compound300Coatings and Polymers
Related Fluoro-compound280Specialty Chemicals

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The fluorobenzamide moiety can form hydrogen bonds and other interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 149–150°C
  • Safety Profile : Classified as an irritant (Xi), with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

Structural Significance :
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom influences electronic properties, making the compound a candidate for agrochemical or pharmaceutical applications .

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Benzamide/Aniline Moieties) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide (CAS: 2053-96-5) 2-F (benzamide); 4-CF₃ (aniline) 283.22 149–150 Potential agrochemical/pharmaceutical use
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-OH (benzamide); 4-Cl, 3-CF₃ (aniline) 315.70 Not reported Unknown; hydroxyl may reduce lipophilicity
Broflanilide (ISO name) 3-(N-Methylbenzamido), 2-F (benzamide); Br, CF₃, perfluoropropyl (aniline) 683.30 (approx.) Not reported Insecticide (GABA receptor antagonist)
Cyproflanilide 3-[N-(Cyclopropylmethyl)-4-F-benzamido], 2-F (benzamide); Br, heptafluoroisopropyl, CF₃ (aniline) 739.00 (approx.) Not reported Insecticide (novel mode of action)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS: 346723-44-2) 4-NO₂ (benzamide); 2-Cl, 5-CF₃ (aniline) 343.70 Not reported Research chemical (antibacterial studies)

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (EWGs) :

    • Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to oxidative degradation. Present in all compared compounds, it improves membrane permeability .
    • Halogens (F, Cl) : Fluorine increases electronegativity and metabolic stability; chlorine adds steric bulk but may reduce solubility.
  • Hydroxyl (-OH) vs. Fluoro (-F) :

    • The hydroxyl group in N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide introduces hydrogen-bonding capacity but reduces lipophilicity compared to the fluorine-substituted target compound.

Spectroscopic Features

  • IR Spectroscopy :

    • The target compound’s IR spectrum would show a carbonyl (C=O) stretch near 1660–1680 cm⁻¹ , similar to other benzamides . Absence of S-H or N-H bands (in thiol or amine analogs) confirms the benzamide structure .
  • NMR Spectroscopy :

    • Aromatic protons in the ortho-fluorobenzamide moiety would resonate near 7.5–8.5 ppm in ¹H-NMR, while CF₃ groups exhibit distinct ¹⁹F-NMR signals .

Biological Activity

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide, a compound of significant interest in medicinal chemistry and agricultural applications, has demonstrated a range of biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential as an insecticide, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique trifluoromethyl and fluorobenzene substituents, which enhance its lipophilicity and biological activity. The structural formula can be represented as:

C13H8F3N\text{C}_{13}\text{H}_{8}\text{F}_3\text{N}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various strains of bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) of 25.9 µM against Staphylococcus aureus and 12.9 µM against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong bactericidal activity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus25.925.9
Methicillin-resistant S. aureus12.912.9
Enterococcus faecalisNo activity-

The compound's efficacy against MRSA is particularly noteworthy given the rising prevalence of antibiotic resistance. The bactericidal nature was confirmed as the minimum bactericidal concentration (MBC) values were equal to the MIC values, suggesting that it not only inhibits bacterial growth but also kills the bacteria .

Anti-Inflammatory Potential

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects . It was tested for its ability to inhibit the nuclear factor kappa B (NF-κB) activation pathway, which plays a crucial role in inflammatory responses. Several derivatives exhibited varying degrees of inhibition, with some compounds showing up to a 15% increase in NF-κB activity, indicating a complex interaction with inflammatory pathways .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties . Research indicates that it functions effectively as an insecticide due to its ability to disrupt key biological processes in target pests. Its structural characteristics allow it to interact with specific receptors in insects, leading to paralysis and death.

Case Study: Efficacy in Pest Control

A field study assessed the effectiveness of this compound as part of a pest management strategy against common agricultural pests. The results demonstrated significant reductions in pest populations when applied at recommended dosages, confirming its utility in integrated pest management systems.

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Toxicological evaluations have indicated that at high doses, the compound may exhibit adverse effects on non-target organisms; however, it shows a favorable safety profile at recommended application rates in agricultural settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide and characterizing its purity?

  • Synthesis : Use nucleophilic aromatic substitution or coupling reactions (e.g., amide bond formation) between 2-fluorobenzoic acid derivatives and 4-(trifluoromethyl)aniline. Optimization may involve protecting-group strategies or catalysts like EDCI/HOBt .
  • Characterization : Employ HPLC for purity assessment, NMR (¹H/¹³C/¹⁹F) for structural confirmation, and mass spectrometry (ESI-TOF) for molecular weight validation. X-ray crystallography (using SHELX software ) can resolve stereochemical ambiguities.

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?

  • Perform accelerated stability studies using buffers (pH 1–13) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS to identify breakdown products (e.g., hydrolysis of the amide bond or oxidation of the trifluoromethyl group) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Use quantum chemistry software (Gaussian, DFT) for logP, pKa, and solubility predictions. Molecular docking (AutoDock Vina) can preliminarily assess target binding, while QSAR models help correlate structural features with bioactivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioavailability and metabolic stability in in vivo models?

  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while its electron-withdrawing effects reduce metabolic oxidation. Validate via pharmacokinetic (PK) studies in rodents: measure plasma half-life (t₁/₂) using LC-MS/MS and compare with non-fluorinated analogs .

Q. What experimental strategies validate the compound’s proposed dual-target mechanism against bacterial enzymes (e.g., acps-pptase)?

  • Enzyme Assays : Use purified acps-pptase in in vitro inhibition assays (IC₅₀ determination via spectrophotometric monitoring of substrate conversion).
  • Genetic Knockdown : Compare bacterial growth (MIC values) in wild-type vs. pptase-knockdown strains to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies optimize insecticidal activity against pests like Plutella xylostella?

  • Synthesize analogs with substituent variations (e.g., bromine at position 6, cyclopropylmethyl groups). Test lethality in bioassays (e.g., 100% mortality at 1 mg/L for meta-diamide derivatives ). Use CoMFA or molecular dynamics to model interactions with insect GABA receptors .

Q. What isotopic labeling approaches track the compound’s distribution and metabolism in mammalian systems?

  • Radiolabel the benzamide carbonyl with ¹⁴C or fluorinate the aromatic ring with ¹⁸F. Perform autoradiography or PET imaging in rodent models to map tissue distribution and identify metabolites via tandem MS .

Q. How do crystallographic studies resolve conformational flexibility in binding to therapeutic targets?

  • Co-crystallize the compound with target proteins (e.g., bacterial enzymes or human kinases). Refine structures using SHELXL , and analyze binding poses (e.g., hydrogen bonding with active-site residues, hydrophobic interactions with the trifluoromethyl group) .

Methodological Considerations

  • Contradictions in Data : For conflicting bioactivity results (e.g., antibacterial vs. anticancer activity), validate via orthogonal assays (e.g., ATP-based viability assays vs. colony-forming unit counts) .
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic combinations, particularly for overcoming resistance in persistent bacterial strains .

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